

AG-370: A Technical Guide for Researchers in Drug Discovery

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Compound of Interest

Compound Name: AG-370

Cat. No.: B176268

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This guide provides an in-depth technical overview of **AG-370** (CAS Number: 134036-53-6), a tyrophostin-class inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key molecular and mechanistic data with practical, field-proven experimental protocols to facilitate the effective use of **AG-370** in a laboratory setting.

Section 1: Core Molecular and Physicochemical Properties

AG-370, also known as Tyrphostin AG 370, is a potent inhibitor of PDGF-induced mitogenesis. [1][2][3] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	134036-53-6	[1][3][4][5][6]
Molecular Weight	259.27 g/mol	[1][5]
Molecular Formula	C ₁₅ H ₉ N ₅	[4]
Appearance	Solid	[1]
Synonyms	Tyrphostin AG 370, NSC 651712	[4]

Section 2: Mechanism of Action and Cellular Signaling

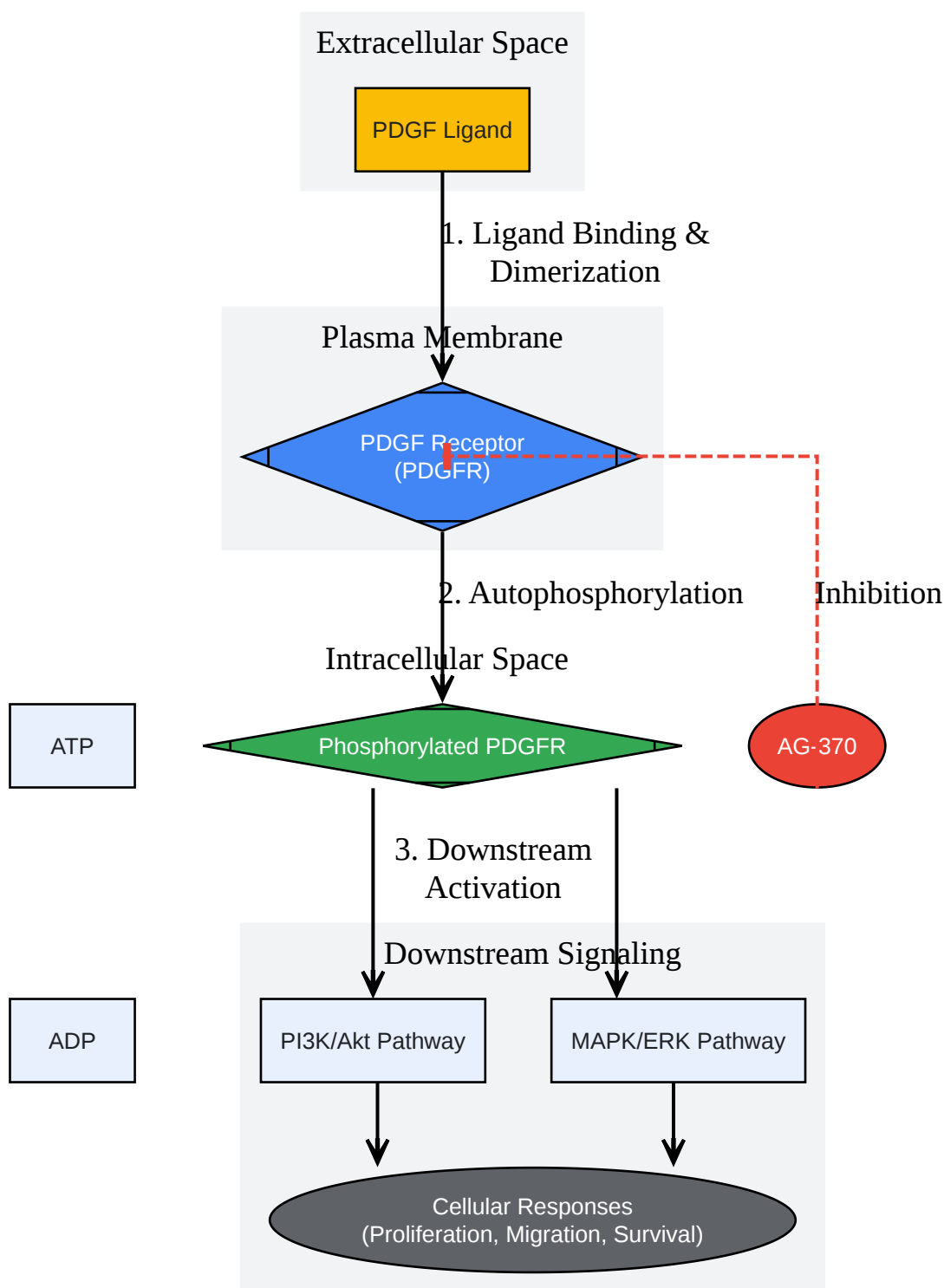
AG-370 is a selective inhibitor of the PDGF receptor kinase.[4] It exerts its biological effects by blocking the tyrosine kinase activity of the PDGF receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

The PDGF Receptor Signaling Cascade

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a critical role in various cellular processes, including cell growth, proliferation, and migration.[5][7][8][9] The pathway is initiated by the binding of PDGF ligands to their cognate receptors (PDGFR α and PDGFR β), which are receptor tyrosine kinases.[8][10] This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[5][9] These phosphorylated residues serve as docking sites for various SH2 domain-containing signaling proteins, leading to the activation of downstream cascades such as the PI3K/Akt and MAPK/ERK pathways.[9][11][12]

Inhibition by AG-370

AG-370 functions as an ATP-competitive inhibitor, targeting the kinase domain of the PDGF receptor. By occupying the ATP-binding site, **AG-370** prevents the autophosphorylation of the receptor, a critical step in the activation of the signaling cascade.[2] This blockade of receptor phosphorylation effectively inhibits the recruitment and activation of downstream signaling molecules, ultimately leading to the suppression of PDGF-induced mitogenesis.[1][2]





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Caption: Workflow for Western Blot analysis of PDGFR phosphorylation.

Section 4: Kinase Selectivity and Off-Target Considerations

AG-370 is characterized as a potent inhibitor of the PDGF receptor, with an IC_{50} of 20 μ M for inhibiting PDGF-induced mitogenesis in human bone marrow fibroblasts. [2] It exhibits weaker inhibition of the Epidermal Growth Factor (EGF) receptor, with an IC_{50} of 50 μ M for blocking EGF-induced mitogenesis. [2] For researchers investigating novel compounds, understanding the broader kinase selectivity profile is crucial to anticipate potential off-target effects. [13] [14] While a comprehensive public kinase panel profile for **AG-370** is not readily available, it is advisable for drug development professionals to perform such profiling to ensure the specificity of the compound and to identify any potential off-target activities that could influence experimental outcomes or lead to unintended biological effects.

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